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molecular formula C9H11NO3 B1610873 Ethyl 4-(hydroxymethyl)picolinate CAS No. 59663-96-6

Ethyl 4-(hydroxymethyl)picolinate

Cat. No. B1610873
M. Wt: 181.19 g/mol
InChI Key: WPDFCSISXJTYIW-UHFFFAOYSA-N
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Patent
US05057506

Procedure details

A solution of 21.7 g of 4-(tert-butyl-dimethylsilyloxymethyl)-2-cyanopyridine in 220 ml anhydrous ethanol containing 0.2 g of sodium is stirred at room temperature for 18 hours, cooled to 0° and 22 ml 6N hydrochloric acid is then added. The solution is stirred at room temperature for 18 hours cooled to 0°, 7.5 ml 6N sodium hydroxide added followed by 20 ml saturated aqueous sodium carbonate. Extraction with methylene chloride, then drying, filtering and concentrating the extract yields an oil which crystallizes from ether to yield ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]#N)[CH:11]=1)(C(C)(C)C)(C)C.[Na].Cl.[OH-].[Na+].C(=O)([O-])[O-:23].[Na+].[Na+].[CH2:28]([OH:30])[CH3:29]>>[OH:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]([O:30][CH2:28][CH3:29])=[O:23])[CH:11]=1 |f:3.4,5.6.7,^1:17|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC(=NC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the extract
CUSTOM
Type
CUSTOM
Details
yields an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes from ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1=CC(=NC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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